UCM05

FASN inhibition CPT-1 selectivity breast cancer

Standard FASN inhibitors (C75, TVB-2640) activate CPT-1 causing metabolic confounds, while FtsZ-only agents (UCM44, UCM53) lack anticancer/antiviral mechanisms. UCM05 uniquely occupies the dual inhibition intersection. - Retains full activity vs. trastuzumab/lapatinib-resistant HER2+ cells; suppresses p-HER2/p-AKT/p-ERK1/2 - 71-fold lower IC50 than acyclovir against ACV-resistant HSV-2 (1.03 µM vs. 73.09 µM) - No CPT-1 activation → no compensatory β-oxidation or weight loss in vivo - Triple antiviral mechanism: virion disruption + FASN blockade + type I IFN potentiation

Molecular Formula C24H16O10
Molecular Weight 464.4 g/mol
Cat. No. B15622751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCM05
Molecular FormulaC24H16O10
Molecular Weight464.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H16O10/c25-16-6-12(7-17(26)21(16)29)23(31)33-14-5-11-3-1-2-4-15(11)20(10-14)34-24(32)13-8-18(27)22(30)19(28)9-13/h1-10,25-30H
InChIKeyKJCWIWDPTNVWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UCM05: Dual FASN/FtsZ Inhibitor


UCM05 (synonym G28UCM; CAS 1094451-90-7; molecular formula C24H16O10, MW 464.38) is a synthetic polyhydroxy aromatic small molecule that functions as a dual inhibitor of fatty acid synthase (FASN) and the bacterial cell division protein FtsZ [1][2]. Originally developed as an EGCG-derived FASN inhibitor with selective anticancer activity against HER2+ breast cancer models, UCM05 was subsequently discovered to competitively bind the GTP-binding site of FtsZ in Gram-positive bacteria [2]. More recently, UCM05 has demonstrated potent broad-spectrum antiviral activity, including efficacy against acyclovir-resistant HSV-2 strains, via a triple mechanism involving direct virion disruption, FASN pathway inhibition, and host type I interferon immune potentiation [3]. This polypharmacology distinguishes UCM05 from single-target FASN inhibitors (e.g., TVB-2640, C75) and from FtsZ-specific agents (e.g., PC190723, UCM53) that lack the FASN component, making target verification and cross-application experimental design essential for procurement decisions [1][2][3].

Dual FASN / FtsZ tool compound Enables cross-pathway studies linking lipid metabolism to bacterial division
FASN inhibition without CPT-1 activation Avoids metabolic compensation confound reported for C75 and related probes
Broad antiviral research context Active against DNA and RNA viruses via clathrin-dependent endocytosis modulation
Anti-HER2 resistant cell models Retains reported activity in trastuzumab- and lapatinib-resistant breast cancer cell lines

Why UCM05 Has No Direct Substitute


UCM05 occupies a unique pharmacological intersection that no single-class analog replicates. Unlike canonical FASN inhibitors such as C75 or TVB-2640 (Denifanstat), UCM05 does not activate carnitine palmitoyltransferase-1 (CPT-1), thereby avoiding the compensatory β-oxidation induction and in vivo weight loss that confound metabolic and xenograft endpoint interpretation with those agents [1]. Conversely, among FtsZ-targeting compounds in the UCM series, the simplified analog UCM44 and the chlorinated analog UCM53 exhibit 3.5-fold and 3-fold higher FtsZ binding affinity, respectively, and lower MIC values against B. subtilis, yet they lack the FASN inhibitory activity that underpins UCM05's anticancer and antiviral mechanisms [2]. Furthermore, the conventional anti-HSV-2 agent acyclovir (ACV) loses >70-fold potency against ACV-resistant clinical strains, whereas UCM05 retains low-micromolar efficacy through its distinct multi-mechanism antiviral action [3]. These mechanistic divergences mean that substituting any single-target FASN inhibitor, FtsZ inhibitor, or nucleoside analog antiviral for UCM05 produces fundamentally different biological outcomes and invalidates cross-study comparisons.

FASN inhibitors (C75, TVB-2640)
May induce CPT-1 activation and compensatory β-oxidation, shifting metabolic endpoint interpretation compared to UCM05
FtsZ-selective analogs (UCM44, UCM53)
Higher FtsZ affinity but lack FASN inhibitory component; cannot support combined metabolism/division studies
Nucleoside antivirals (acyclovir)
Acyclovir-resistant HSV-2 strains may show >70-fold potency shift; UCM05 mechanism differs entirely (viral entry, FASN, IFN-I)

UCM05 Differentiation Evidence


FASN Inhibition Without CPT-1 Activation vs. C75

UCM05 inhibits FASN activity by up to 90% at 24 hours in SK-Br3 breast cancer cells without altering carnitine palmitoyltransferase-1 (CPT-1) activity, a key off-target liability of the prototypical FASN inhibitor C75 [1]. In BT474 xenograft-bearing mice treated for 45 days, UCM05 (40 mg/kg daily i.p.) produced substantial tumor growth reduction in all six evaluable animals—including one complete tumor regression—with no significant weight loss or anorexia observed [1]. In contrast, C75 is well-documented in the literature to induce CPT-1 activation, compensatory β-oxidation, and pronounced weight loss in rodent models, which confounds antitumor efficacy interpretation and limits its utility as a chemical probe [1][2]. UCM05 also showed no significant cytotoxic effects in two types of nonmalignant cells at doses up to 60 μmol/L [1].

FASN vs. CPT-1 Selectivity
Head-to-head
Reported: 90% FASN activity reduction at 24 h; no CPT-1 activation; 0/6 mice weight loss; BT474 xenograft tumor reduction with UCM05 vs. C75-induced β-oxidation and weight loss
Supports FASN target engagement without CPT-1/β-oxidation confound for metabolic endpoint clarity
Cell and xenograft evidence; verify in non-breast models
FASN inhibition CPT-1 selectivity breast cancer metabolic side effects

Efficacy in Trastuzumab/Lapatinib-Resistant Breast Cancer

In breast cancer cell lines with acquired resistance to trastuzumab or lapatinib, UCM05 (G28UCM) retained anticancer activity comparable to that observed in the drug-sensitive parental cells, whereas trastuzumab and lapatinib were no longer effective [1]. The study directly demonstrated that G28UCM inhibited FASN activity, induced PARP cleavage (apoptosis), and suppressed p-HER2, p-AKT, and p-ERK1/2 signaling in these resistant lines [1]. Additionally, G28UCM exhibited synergistic interactions when combined with trastuzumab, lapatinib, erlotinib, or gefitinib in HER2+ breast cancer models, further differentiating it from agents that lose all activity upon resistance emergence [1]. In the BT474 xenograft model, 5 of 14 established tumors showed size reduction with G28UCM monotherapy [1].

Anti-HER2 Resistant Context
Head-to-head
UCM05 retained activity in trastuzumab- and lapatinib-resistant cells; PARP cleavage, p-HER2/p-AKT/p-ERK1/2 suppression; 5/14 BT474 xenografts responded. Trastuzumab/lapatinib were ineffective.
Supports FASN-dependency dissection in acquired anti-HER2 resistance models
Synergy with erlotinib/gefitinib documented; cetuximab not synergistic
HER2+ breast cancer drug resistance trastuzumab lapatinib FASN

Acyclovir-Resistant HSV-2 Inhibition vs. Acyclovir

UCM05 demonstrated a striking ~71-fold potency advantage over acyclovir (ACV) against an ACV-resistant HSV-2 strain in Hela cells: UCM05 IC50 was 1.03 ± 0.3 μM compared to ACV IC50 of 73.09 ± 1.04 μM [1]. Across four cell lines (Vero, Hela, D407, Beas-2B), UCM05 exhibited CC50 values of 32.58–88.88 μM and anti-HSV-2 IC50 values of 1.57–3.67 μM, yielding therapeutic indices (TI = CC50/IC50) consistently exceeding 20 [1]. Against the wild-type HSV-2 333 strain, UCM05 retained comparable potency across all cell lines (IC50 range: 1.57–3.67 μM). In a mouse model of vaginal HSV-2 infection, UCM05 treatment (15 and 30 mg/kg/day i.p.) significantly improved survival and reduced viral titers in vaginal tissue, while also suppressing the inflammatory cytokines IL-6 and TNF-α [1].

ACV-Resistant HSV-2 Potency
Head-to-head
IC50 UCM05: 1.03 ± 0.3 μM vs. acyclovir: 73.09 ± 1.04 μM (~71-fold difference); therapeutic index (TI) UCM05 >20 vs. ACV 3.92
Supports non-nucleoside antiviral screening against ACV-resistant HSV-2
Hela cell plaque reduction; confirm in neuronal models
HSV-2 acyclovir resistance antiviral FASN viral entry

Dual FASN/FtsZ Activity vs. UCM44 and UCM53

UCM05 is the only compound within the UCM polyphenolic series that simultaneously inhibits both mammalian FASN and bacterial FtsZ [1][2]. While the simplified analog UCM44 and the chlorinated analog UCM53 exhibit higher FtsZ binding affinity (Kb = 1.5 × 10^6 M^-1 and 1.3 × 10^6 M^-1, respectively, vs. UCM05 Kb = 4.30 × 10^5 M^-1; corresponding to 3.5-fold and 3-fold higher affinity) and more potent antibacterial MIC values (UCM44: 25 μM; UCM53: 13 μM; vs. UCM05: 100 μM against B. subtilis), neither UCM44 nor UCM53 has been reported to inhibit FASN or exhibit anticancer activity [2]. The FtsZ binding of UCM05 is approximately 20-fold weaker than the natural ligand GTP (Kb = 3.1 × 10^7 M^-1) but is sufficient to impair Z-ring localization and inhibit bacterial cell division specifically in Gram-positive B. subtilis, with no activity against Gram-negative E. coli [2].

Dual FASN/FtsZ vs. Single-target
Head-to-head
UCM05 FtsZ Kb = 4.30 × 10^5 M^-1, MIC 100 μM (B. subtilis); UCM44 3.5× higher affinity, MIC 25 μM, no FASN; UCM53 3× higher, MIC 13 μM, no FASN
Unique dual FASN/FtsZ probe; FtsZ affinity ~20× weaker than GTP
Use UCM44/UCM53 as matched FASN-negative controls
FASN FtsZ dual inhibitor antibacterial Gram-positive

Broad-Spectrum Antiviral Activity via Clathrin-Dependent Entry

Beyond its anti-HSV-2 efficacy, UCM05 exhibits inhibitory activity against multiple RNA and DNA viruses through a conserved mechanism targeting clathrin-dependent endocytosis, distinguishing it from most single-virus antiviral probes [1][2]. In influenza A H1N1 assays, UCM05 demonstrated antiviral activity in MDCK, A549, and Beas-2B cells, acting primarily during the viral entry phase (0–2 h post-infection) by inhibiting clathrin-dependent endocytosis without affecting caveolin-mediated uptake [1]. UCM05 also showed inhibitory activity against Zika virus (ZIKV), HSV-1 (IC50 ~2.8 μM), human coronavirus HCoV-OC43, and SARS-CoV-2 pseudovirus entry [1][2]. This broad-spectrum profile contrasts with nucleoside analogs such as acyclovir, which are restricted to herpesviruses, and M2 ion channel or neuraminidase inhibitors, which are influenza-specific [2].

Clathrin-Dependent Entry
Cross-study
Inhibits H1N1 entry (0-2 h) via clathrin-mediated endocytosis; active against ZIKV, HSV-1 (IC50 ~2.8 μM), HCoV-OC43, SARS-CoV-2 pseudovirus
Supports host endocytosis pathway research across multiple viral families
Caveolin pathway unaffected; confirm in primary cell models
broad-spectrum antiviral influenza H1N1 ZIKV HSV-1 clathrin-mediated endocytosis

UCM05 Research Applications


FASN-Dependent Survival in HER2-Resistant Breast Cancer

UCM05 is uniquely suited for dissecting FASN-mediated survival signaling in breast cancer models that have acquired resistance to trastuzumab or lapatinib. As demonstrated by Puig et al. (2011), UCM05 retains full antiproliferative activity in both trastuzumab-resistant and lapatinib-resistant HER2+ breast cancer cell lines while simultaneously suppressing p-HER2, p-AKT, and p-ERK1/2 [1]. Researchers can use UCM05 to distinguish FASN-dependent resistance mechanisms from HER2 signaling reactivation pathways, particularly in combination studies with trastuzumab or lapatinib where synergistic apoptosis induction has been documented [1]. The absence of CPT-1 activation and in vivo weight loss further enables chronic dosing regimens in xenograft models without the metabolic confounds inherent to C75-based protocols [2].

Acyclovir-Resistant HSV-2 & Non-Nucleoside Antivirals

UCM05 provides a potent chemical probe for investigating HSV-2 biology in the context of acyclovir resistance, a growing clinical challenge. The ~71-fold IC50 advantage of UCM05 over acyclovir against ACV-resistant HSV-2 in Hela cells (1.03 μM vs. 73.09 μM) makes it an ideal tool for experiments requiring sustained viral suppression in resistant-strain models [3]. Its triple mechanism—direct virion membrane disruption via gB/gD binding, FASN-dependent replication inhibition, and type I interferon immune potentiation without inflammatory cytokine storm—enables researchers to deconvolve the relative contributions of each antiviral mechanism using siRNA knockdown, fatty acid rescue, and immune pathway inhibitor co-treatment experiments as described by Li et al. (2025) [3].

FASN-FtsZ Pharmacological Interface

UCM05 is the only member of the UCM polyphenolic series with confirmed dual FASN/FtsZ inhibitory activity, making it the sole tool for experiments that require simultaneous engagement of mammalian lipid metabolism and bacterial cell division machinery [4][5]. Its FtsZ binding (Kb = 4.30 × 10^5 M^-1) is ~20-fold weaker than GTP but sufficient to disrupt Z-ring formation and inhibit B. subtilis division specifically, with no activity against Gram-negative E. coli—providing a built-in selectivity control [5]. For structure-activity relationship studies, the simplified analog UCM44 (3.5× higher FtsZ affinity, no FASN activity) and the chlorinated analog UCM53 (3× higher FtsZ affinity, active against clinical MRSA and E. faecalis isolates, no FASN activity) serve as matched negative controls for the FASN component [5].

Clathrin-Dependent Antiviral Entry Mechanisms

UCM05 enables cross-viral-family investigation of host clathrin-dependent endocytosis as a conserved antiviral target. Zhu (2023) demonstrated that UCM05 inhibits H1N1 influenza A entry specifically through clathrin-mediated uptake blockade (without affecting caveolin pathways), with the strongest inhibition during the 0–2 h post-infection window [6]. The same study confirmed inhibitory activity against ZIKV, HSV-1, HCoV-OC43, and SARS-CoV-2 pseudovirus entry, while Li et al. (2025) extended this to HIV-1/HSV-2 co-infection models [6][3]. This conserved entry-blocking mechanism, combined with FASN metabolic inhibition component, makes UCM05 an exceptional probe for studying host lipid metabolism as a pan-viral dependency factor across enveloped RNA and DNA viruses.

Application
Selection Property
Validation Focus
FASN-dependent signaling in HER2-resistant breast cancer models
FASN inhibition without CPT-1 activation or weight loss confound
p-HER2, p-AKT, p-ERK1/2 suppression; PARP cleavage; synergy with anti-HER2 agents
Acyclovir-resistant HSV-2 antiviral research
Triple mechanism probe: gB/gD binding, FASN pathway, type I IFN potentiation
Viral titer reduction, immune cytokine profiling (IL-6, TNF-α), resistance-relevant IC50 comparison
FASN-FtsZ pharmacological interface studies
Only UCM-series compound with dual FASN/FtsZ inhibition; matched FASN-negative controls available
FtsZ Z-ring localization, bacterial division endpoints, Gram-positive vs. Gram-negative selectivity
Host clathrin-dependent endocytosis across RNA/DNA viruses
Clathrin-mediated entry inhibitor (0–2 h post-infection); caveolin-independent
Entry-stage inhibition timecourse; cross-viral family comparison (H1N1, ZIKV, HSV-1, CoV, pseudovirus)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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